molecular formula C10H10N2O2 B13211916 3-Ethyl-7-nitro-1H-indole

3-Ethyl-7-nitro-1H-indole

Cat. No.: B13211916
M. Wt: 190.20 g/mol
InChI Key: VRSYXTAFJJYROY-UHFFFAOYSA-N
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Description

3-Ethyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their wide range of biological activities and are found in many natural compounds and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-nitro-1H-indole typically involves the nitration of 3-ethylindole. One common method is the reaction of 3-ethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-ethyl-7-amino-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-7-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biological pathways, such as inhibition of enzymes or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    7-Nitroindole: Lacks the ethyl group, which affects its solubility and interaction with biological targets.

    3-Methyl-7-nitro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

Uniqueness

3-Ethyl-7-nitro-1H-indole is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-ethyl-7-nitro-1H-indole

InChI

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-8(7)4-3-5-9(10)12(13)14/h3-6,11H,2H2,1H3

InChI Key

VRSYXTAFJJYROY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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